tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)piperidine-1-carboxylate is a complex organic compound with significant applications in synthetic organic chemistry. It is known for its role as an intermediate in the synthesis of various biologically active molecules and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield different furan derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules for research purposes.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with certain biomolecules, influencing their activity. This interaction can modulate various biochemical pathways, making the compound useful in drug development and other applications.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: A similar compound with a different substituent on the furan ring.
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Another related compound with a benzoate group instead of a furan ring.
Uniqueness
The uniqueness of tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)piperidine-1-carboxylate lies in its specific structure, which combines a furan ring with a boronate ester group. This combination provides unique reactivity and makes it a valuable intermediate in various synthetic pathways.
Properties
Molecular Formula |
C20H32BNO5 |
---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C20H32BNO5/c1-18(2,3)25-17(23)22-12-10-14(11-13-22)15-8-9-16(24-15)21-26-19(4,5)20(6,7)27-21/h8-9,14H,10-13H2,1-7H3 |
InChI Key |
BPZQKHMQVPGXIM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)C3CCN(CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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